

Application of Erythrosin B in Food Microbiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythrosin B

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Introduction

Erythrosin B, a xanthene dye also known as FD&C Red No. 3, is a synthetic food colorant with established applications extending into food microbiology research.[1][2] Its utility stems from its properties as a photosensitizer and a vital dye, making it a valuable tool for investigating and controlling microbial contamination in food-related environments.[3][4] This document provides detailed application notes and protocols for the use of **Erythrosin B** in food microbiology, focusing on its role in antimicrobial photodynamic inactivation (aPDI), bacterial viability assessment, and biofilm analysis. While historically used in food products, it's important to note that the regulatory status of **Erythrosin B** as a food additive is subject to change in some regions.[5][6][7]

Antimicrobial Photodynamic Inactivation (aPDI)

Application Note:

Erythrosin B functions as a potent photosensitizer in aPDI, a non-thermal technology for microbial inactivation.[3] When exposed to light of a suitable wavelength (typically in the green light spectrum, around 525 nm), **Erythrosin B** becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3]

[8] These ROS cause oxidative damage to essential cellular components of microorganisms, including lipids, proteins, and nucleic acids, leading to cell death.[8]

aPDI mediated by **Erythrosin B** has demonstrated efficacy against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and yeasts.[1][9] Gram-positive bacteria are generally more susceptible than Gram-negative bacteria due to the protective outer membrane of the latter.[1][9] However, the efficacy against Gram-negative bacteria can be enhanced by the addition of agents like acetic acid, which can increase membrane permeability.[1] This technique shows promise for the decontamination of food surfaces and liquid foods like juices without significantly affecting product quality.[10][11]

Quantitative Data Summary:

The following tables summarize the effective concentrations of **Erythrosin B** and corresponding light doses for the inactivation of various food-related microorganisms.

Table 1: **Erythrosin B** in Photodynamic Inactivation of Planktonic Bacteria

Microorganism	Erythrosin B Concentration	Light Source	Light Dose (J/cm ²)	Log Reduction (CFU/mL)	Reference
Staphylococcus aureus	10 µM	Green LED	40	4.0	[9]
Aeromonas hydrophila	10 µM	Green LED	156-234	Complete eradication	[9]
Listeria innocua	0.01 µmol/L	Green LED	Not specified	Significant reduction	[8]
Enterococcus hirae	0.025 µmol/L	Green LED	Not specified	Significant reduction	[8]
Escherichia coli	0.10 µmol/L	Green LED	162.07	Significant reduction	[8]
Salmonella Typhimurium	Higher concentrations required	Green LED	Not specified	Less susceptible	[9]
Pseudomonas aeruginosa	Higher concentrations required	Green LED	Not specified	Less susceptible	[9]

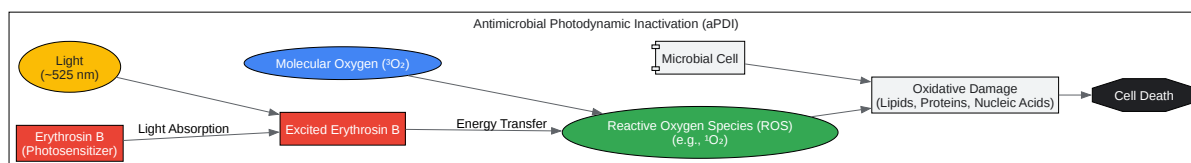
Table 2: **Erythrosin B** in Photodynamic Inactivation of Bacterial Biofilms

Microorganism	Erythrosin B Concentration (μmol/L)	Light Source	Light Dose (J/cm ²)	Outcome	Reference
Escherichia coli	50	Green LED	Not specified	Eradication	[8]
Staphylococcus aureus	7.5	Green LED	Not specified	Eradication	[8]
Enterococcus hirae	0.75	Green LED	Not specified	Eradication	[8]
Listeria innocua	1.0	Green LED	Not specified	Eradication	[8]

Experimental Protocol: Photodynamic Inactivation of Bacteria in Suspension

- **Preparation of Erythrosin B Stock Solution:** Prepare a stock solution of **Erythrosin B** (e.g., 1 mM) in sterile phosphate-buffered saline (PBS) or water. Sterilize by filtration (0.22 μm filter). Store protected from light.
- **Bacterial Culture Preparation:** Grow the target bacterial strain in an appropriate broth medium overnight at its optimal temperature to reach the stationary phase.
- **Washing and Resuspension:** Harvest the bacterial cells by centrifugation. Wash the pellet twice with sterile PBS to remove residual medium. Resuspend the cells in PBS to a final concentration of approximately 10⁷-10⁸ CFU/mL.
- **Incubation with Erythrosin B:** In a sterile microcentrifuge tube or a well of a microplate, mix the bacterial suspension with the **Erythrosin B** stock solution to achieve the desired final concentration (refer to Table 1). Include a control sample with bacteria in PBS without **Erythrosin B**. Incubate in the dark for a specific period (e.g., 15-30 minutes) to allow for photosensitizer binding.

- **Light Exposure:** Expose the samples to a light source with the appropriate wavelength (e.g., a green LED array with a peak emission around 525 nm).[3] The light dose can be controlled by adjusting the power density and exposure time. Place the samples at a fixed distance from the light source to ensure uniform illumination. Include dark control groups (with and without **Erythrosin B**) that are not exposed to light.
- **Viable Cell Counting:** After light exposure, perform serial dilutions of the samples in sterile PBS. Plate the dilutions onto an appropriate agar medium. Incubate the plates under optimal conditions.
- **Data Analysis:** Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL). Calculate the log reduction in viability compared to the control groups.



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Caption: Mechanism of Antimicrobial Photodynamic Inactivation (aPDI) using **Erythrosin B**.

Bacterial Viability Assessment

Application Note:

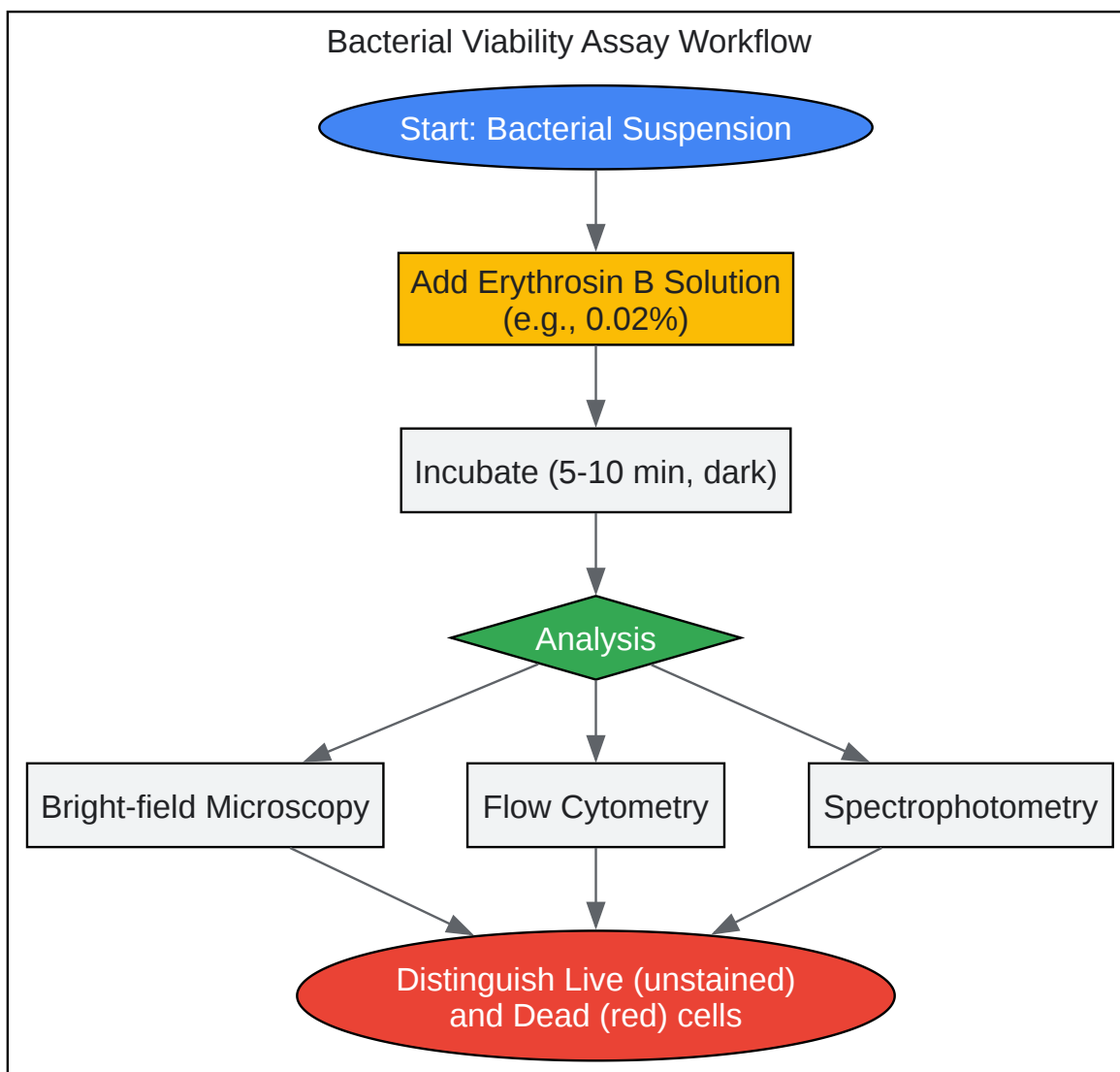
Erythrosin B serves as an effective vital dye for distinguishing between live and dead bacteria.[4][12] The principle of this assay is based on membrane integrity. Live cells with intact cytoplasmic membranes exclude the dye, while dead or membrane-compromised cells are unable to do so.[13] Upon entering a dead cell, **Erythrosin B** binds to intracellular components, staining the cell red.[13] This method offers a non-toxic and cost-effective

alternative to other viability stains like trypan blue.[14][15] Viability can be assessed qualitatively by bright-field microscopy or quantitatively using a spectrophotometer or flow cytometry.[4][12]

Experimental Protocol: Bacterial Viability Staining with Erythrosin B

- Preparation of **Erythrosin B** Staining Solution: Prepare a 0.02% (w/v) solution of **Erythrosin B** in sterile PBS.[15]
- Sample Preparation: Prepare a bacterial suspension in PBS. If creating a dead cell control, treat a separate aliquot of the bacterial suspension with 70% ethanol for 10 minutes, then wash with PBS.
- Staining: Mix the bacterial suspension with the **Erythrosin B** staining solution at a 1:1 ratio. [15] Incubate for 5-10 minutes at room temperature, protected from light.[4]
- Microscopic Analysis (Qualitative):
 - Place a drop of the stained suspension on a microscope slide and cover with a coverslip.
 - Observe under a bright-field microscope.
 - Live cells will appear colorless and refractile, while dead cells will be stained red.
- Spectrophotometric Analysis (Quantitative):
 - Centrifuge the stained cell suspension to pellet the cells.
 - Carefully remove the supernatant.
 - The intensity of the red color in the pellet can be correlated with the proportion of dead cells.
- Flow Cytometry Analysis (Quantitative):
 - Analyze the stained cell suspension using a flow cytometer.

- **Erythrosin B** fluoresces, and the fluorescence intensity can be used to differentiate between live (low fluorescence) and dead (high fluorescence) cell populations.[4]



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Caption: Workflow for assessing bacterial viability using **Erythrosin B**.

Biofilm Staining and Analysis

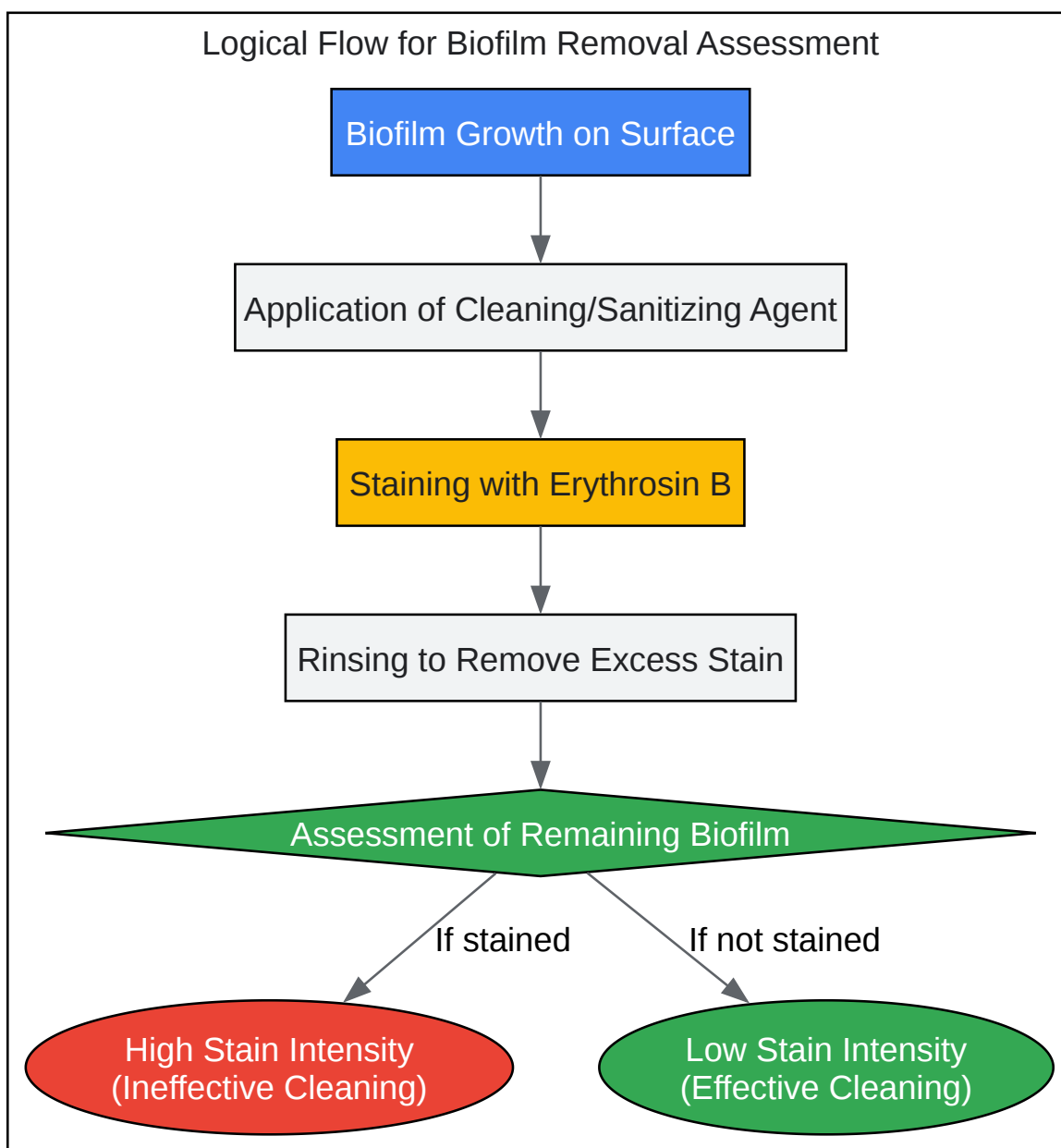
Application Note:

Erythrosin B can be utilized as a food-grade dye to stain and visualize bacterial biofilms on surfaces such as stainless steel.[16] This application is particularly relevant for assessing the efficacy of cleaning and sanitizing procedures in food processing environments.[16] By staining the residual biofilm after treatment, a visual and quantitative assessment of biomass removal can be performed.[16] This method provides a safer alternative to commonly used biofilm stains like crystal violet.[16]

Experimental Protocol: Staining of Biofilms on Food Contact Surfaces

- **Biofilm Formation:** Grow biofilms of the target microorganism on coupons of a relevant food contact surface (e.g., stainless steel) in a suitable growth medium for a specified period (e.g., 24-48 hours).
- **Washing:** Gently rinse the coupons with sterile PBS to remove planktonic (non-adherent) cells.
- **Treatment (Optional):** Apply cleaning or sanitizing agents to the biofilm-coated coupons according to the experimental design.
- **Staining:** Immerse the coupons in a solution of **Erythrosin B** (e.g., 0.1% w/v) for 15-20 minutes.
- **Rinsing:** Gently rinse the coupons with deionized water to remove excess stain.
- **Drying:** Allow the coupons to air dry completely.
- **Analysis:**
 - **Visual Assessment:** Qualitatively assess the extent of biofilm removal by observing the intensity and distribution of the red stain on the coupon surface.
 - **Image Analysis:** Capture images of the stained coupons. Use image analysis software to quantify the stained area or color intensity, providing a quantitative measure of the remaining biofilm.

- Elution and Spectrophotometry: Elute the bound dye from the biofilm using a suitable solvent (e.g., ethanol). Measure the absorbance of the eluate at the maximum absorbance wavelength of **Erythrosin B** (around 526 nm) to quantify the biofilm biomass.



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Caption: Logical relationship in assessing cleaning efficacy on biofilms using **Erythrosin B**.

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- To cite this document: BenchChem. [Application of Erythrosin B in Food Microbiology Research: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b097352#application-of-erythrosin-b-in-food-microbiology-research>]

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